molecular formula C13H9Cl2N3O3 B2366309 1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea CAS No. 574724-12-2

1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea

Cat. No.: B2366309
CAS No.: 574724-12-2
M. Wt: 326.13
InChI Key: AUQYCOQTHNMVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea is an organic compound characterized by the presence of both chloro and nitro functional groups attached to a phenyl ring, and a urea linkage connecting two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea typically involves the reaction of 4-chloro-3-nitroaniline with 3-chlorophenyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, solvents like ethanol or dimethylformamide, elevated temperatures.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.

Major Products Formed:

    Reduction: 1-(4-Amino-3-chlorophenyl)-3-(3-chlorophenyl)urea.

    Substitution: Corresponding substituted ureas.

    Hydrolysis: 4-Chloro-3-nitroaniline and 3-chloroaniline.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but typically include interactions with specific proteins or receptors that mediate the compound’s biological effects.

Comparison with Similar Compounds

1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea can be compared with other similar compounds, such as:

    1-(4-Nitrophenyl)-3-phenylurea: Lacks the chloro substituents, which may affect its reactivity and biological activity.

    1-(4-Chlorophenyl)-3-(3-nitrophenyl)urea: The positions of the nitro and chloro groups are reversed, potentially leading to different chemical and biological properties.

    1-(4-Chloro-3-nitrophenyl)-3-phenylurea: Lacks the chloro substituent on the second phenyl ring, which may influence its overall reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O3/c14-8-2-1-3-9(6-8)16-13(19)17-10-4-5-11(15)12(7-10)18(20)21/h1-7H,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQYCOQTHNMVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.